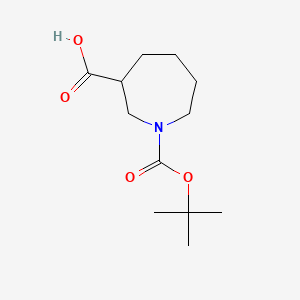

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

准备方法

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid can be synthesized through several routes. One common method involves the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods often utilize continuous flow microreactor systems to enhance efficiency and scalability .

化学反应分析

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding azepane-3-carboxylic acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for deprotonation), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation) . Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) group acts as a protecting group for amines, facilitating selective reactions without interference from the amine functionality. This property is particularly advantageous in multi-step synthetic pathways where the protection and deprotection of functional groups are crucial for yield and purity.

Synthetic Routes

The synthesis typically involves:

- Formation of the Azepane Ring: Various cyclization methods can be employed to create the azepane structure from suitable precursors.

- Introduction of the Boc Group: This is achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

- Carboxylation: The carboxylic acid moiety is introduced through reactions with carbon dioxide or other carboxylating agents.

Biological Research

Enzyme Mechanisms and Protein-Ligand Interactions

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid has been utilized in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems .

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly in:

- Cancer Treatment: It has shown promise as an inhibitor of pathways associated with tumor growth. Specifically, azepane derivatives have been studied for their ability to inhibit interactions between menin and MLL proteins, which are implicated in certain leukemias .

- Neurological Disorders: Compounds similar to this azepane derivative have been reported to enhance cognitive functions by interacting with muscarinic receptors, which play critical roles in memory and learning processes .

In Vitro and In Vivo Studies

Cytotoxicity Assays

In vitro studies have demonstrated that (R)-Boc-azepane-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For example, significant activity has been observed against MCF-7 breast cancer cells. In vivo studies further validated these findings, showing reduced tumor growth rates in animal models treated with azepane derivatives .

Industrial Applications

Production of Fine Chemicals and Pharmaceuticals

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as a versatile building block enables the synthesis of various bioactive compounds, enhancing its value in drug development .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine . This property makes it a valuable tool in multi-step organic synthesis.

相似化合物的比较

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid can be compared with other Boc-protected amines, such as:

- 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid

- 1-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid

These compounds share the Boc protecting group but differ in the structure of the nitrogen-containing ring. The unique seven-membered ring of this compound provides distinct steric and electronic properties, making it suitable for specific synthetic applications .

生物活性

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity has been explored in various studies, revealing potential therapeutic applications, particularly in the fields of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

This compound is characterized by its unique azepane ring structure, which contributes to its biological activity. The tert-butoxycarbonyl (Boc) group is a protective group commonly used in organic synthesis, enhancing the stability and reactivity of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 1126650-67-6 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Sealed, dry, 2-8°C |

Enzyme Inhibition

Research indicates that this compound exhibits promising activity as an angiotensin-converting enzyme (ACE) inhibitor. In one study, derivatives of this compound showed varying degrees of ACE inhibition, with some derivatives achieving low IC50 values, indicating strong inhibitory potential .

Table: ACE Inhibition Activity of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.07 |

| Hydroxamic acid derivative | 0.011 |

| Other derivatives | Varies |

Antitumor Activity

In addition to its role as an ACE inhibitor, compounds derived from this compound have been investigated for their antitumor properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- ACE Inhibition : The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a peptide that raises blood pressure.

- Antitumor Mechanism : The exact mechanism by which it induces apoptosis in cancer cells is still under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: ACE Inhibition

A study conducted on various analogs of this compound demonstrated significant variations in ACE inhibitory activity. The study highlighted that structural modifications could enhance potency and selectivity against ACE, providing insights for future drug development .

Case Study 2: Antitumor Effects

Another research project focused on the antitumor potential of this compound's derivatives revealed that specific modifications led to increased cytotoxicity against several cancer cell lines. The findings suggest that further exploration into structure-activity relationships (SAR) could yield effective anticancer agents .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWHWMPKCSLEMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。